![molecular formula C13H12N2O4 B111854 (3aR,4S,9bS)-8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-carbonsäure CAS No. 1415811-49-2](/img/structure/B111854.png)
(3aR,4S,9bS)-8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
Chinolin und seine Derivate sind prominente Gerüste in der medizinischen Chemie aufgrund ihrer pharmakologischen Eigenschaften . Die Nitrogruppe in der Verbindung kann modifiziert werden, um eine Reihe von bioaktiven Molekülen zu erzeugen. Zum Beispiel kann sie zu einem Amin reduziert werden, das dann acyliert oder alkyliert werden kann, um neue Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen.
Biochemie: Enzymhemmungsstudien
Chinolinderivate wurden als Inhibitoren für verschiedene Enzyme verwendet. Die Kristallstruktur eines Chinolinsulfonamids mit Carboanhydrase 2 legt nahe, dass Modifikationen am Chinolingerüst zur Entwicklung selektiver und potenter Enzyminhibitoren führen können .
Wirkmechanismus
Target of Action
Quinoline-4-carboxylic acid derivatives, which this compound is a part of, are known to possess diverse medicinal properties and can be transformed into bioactive compounds .
Mode of Action
It’s known that quinoline derivatives interact with their targets in a way that allows them to exert their biological activities .
Biochemical Pathways
Quinoline derivatives are known to influence various biological activities, including antitumor, antimalarial, antibacterial, and antiviral activities .
Pharmacokinetics
The physicochemical properties of quinoline derivatives can influence their bioavailability .
Result of Action
Quinoline derivatives are known to possess various biological activities, which suggests that they can induce significant molecular and cellular changes .
Biologische Aktivität
The compound (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a nitro group and a carboxylic acid moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various quinoline derivatives. The compound has been evaluated for its activity against several bacterial strains:
-
Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus (MRSA)
-
Methodology :
- The antibacterial activity was assessed using the agar diffusion method. Minimum Inhibitory Concentration (MIC) values were determined to quantify effectiveness.
-
Results Summary :
- The compound exhibited significant antibacterial activity against Staphylococcus aureus , with a MIC of approximately 64 μg/mL.
- Moderate activity was noted against E. coli , with a MIC of 128 μg/mL.
- Weak inhibition was observed against Bacillus subtilis , Pseudomonas aeruginosa , and MRSA, with MICs exceeding 256 μg/mL.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Bacillus subtilis | >256 |
Pseudomonas aeruginosa | >256 |
Methicillin-resistant S. aureus | >256 |
These results indicate that while the compound shows promise as an antibacterial agent, further structural modifications may enhance its efficacy against resistant strains.
Cytotoxicity Studies
In addition to antibacterial properties, cytotoxicity assays were performed using mouse macrophage cell lines (RAW 264.7):
- The compound demonstrated low cytotoxicity with IC50 values of 98.2 μg/mL and 56.8 μg/mL for two different derivatives.
- These values suggest a favorable safety profile compared to standard antibiotics like ampicillin and gentamycin.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural characteristics:
- Lipophilicity : Higher lipophilicity (LogP values) tends to enhance antibacterial activity. For instance, compounds with longer side chains showed stronger activity against E. coli.
- Flexibility of Side Chains : Flexible side chains contributed positively to antibacterial efficacy, particularly against E. coli.
Case Studies
- A study synthesized several derivatives of quinoline-4-carboxylic acid and tested their antibacterial properties. The most active compounds were structurally similar to (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid but featured modifications that improved their activity profile .
- Another research effort focused on the evaluation of nitro-substituted quinolines for their potential as RORγ modulators, indicating a broader therapeutic application beyond antibacterial effects .
Eigenschaften
IUPAC Name |
(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGRNYLHBYNHAI-SBMIAAHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.